Doxapram N-Oxide: A Comprehensive Technical Guide for Researchers
Doxapram N-Oxide: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth technical overview of Doxapram N-Oxide (CAS 2724726-82-1), a primary metabolite and key reference standard for the respiratory stimulant Doxapram. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available technical data with field-proven insights into the characterization, potential biological significance, and analytical considerations of this compound.
Introduction: The Significance of Doxapram N-Oxide
Doxapram is a well-established central nervous system (CNS) and respiratory stimulant used to counteract respiratory depression following anesthesia or in certain cases of respiratory failure.[1][2] The metabolic fate of Doxapram is of critical importance for understanding its complete pharmacological and toxicological profile. Doxapram N-Oxide emerges as a significant metabolite in this context.[3] As with many tertiary amine drugs, N-oxidation represents a key metabolic pathway.[3] The formation of Doxapram N-Oxide is therefore a crucial aspect of Doxapram's biotransformation.
The availability of Doxapram N-Oxide as a fully characterized chemical reference standard underscores its importance in the pharmaceutical industry.[1][4][5] It serves as an indispensable tool for the development and validation of analytical methods aimed at quantifying Doxapram and its metabolites in biological matrices and pharmaceutical formulations.[1] Furthermore, its use in quality control applications during the synthesis and formulation stages of Doxapram is vital for ensuring the purity and safety of the final drug product.[1]
Physicochemical and Structural Properties
Doxapram N-Oxide, with the chemical name 4-(2-(1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl)morpholine 4-oxide, is structurally similar to its parent compound, with the addition of an oxygen atom to the nitrogen of the morpholine ring.[6]
| Property | Value | Source(s) |
| CAS Number | 2724726-82-1 | [6] |
| Molecular Formula | C₂₄H₃₀N₂O₃ | [1][6] |
| Molecular Weight | 394.52 g/mol | [1][6] |
| Appearance | Likely a white to off-white crystalline powder (inferred from Doxapram) | [7] |
| Solubility | Expected to have increased water solubility compared to Doxapram due to the polar N-oxide group. | [8] |
| Stability | N-oxides can be susceptible to reduction back to the parent amine, particularly under certain in vitro conditions. Stability studies are recommended. |
Structural Representation:
Caption: 2D structure of Doxapram N-Oxide.
Synthesis and Characterization
Synthesis
While specific, detailed synthetic procedures for Doxapram N-Oxide are not widely published in peer-reviewed literature, the general synthesis of tertiary amine N-oxides is well-established.[9] The most common method involves the direct oxidation of the parent tertiary amine, Doxapram, using various oxidizing agents.[9]
Hypothetical Synthetic Workflow:
Caption: General workflow for the synthesis of Doxapram N-Oxide.
Experimental Protocol (General):
-
Dissolution: Dissolve Doxapram in a suitable inert solvent, such as dichloromethane (DCM) or acetone.
-
Oxidation: Add the oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide) to the solution, typically at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench any excess oxidizing agent.
-
Work-up: Perform an aqueous work-up to remove by-products and unreacted reagents.
-
Purification: Purify the crude product using column chromatography on silica gel or another suitable stationary phase.
-
Characterization: Characterize the final product to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Analytical Characterization
As a reference standard, the purity and identity of Doxapram N-Oxide must be rigorously established.
Table of Analytical Techniques:
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Shifts in the signals of protons and carbons adjacent to the N-oxide group compared to Doxapram. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of Doxapram N-Oxide (m/z 395.2335 for [M+H]⁺). |
| HPLC/UPLC | Purity assessment and quantification. | A single, sharp peak under optimized chromatographic conditions. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | A characteristic N-O stretching vibration.[8] |
Pharmacological and Toxicological Profile (Inferred)
Specific pharmacological and toxicological data for Doxapram N-Oxide are not extensively available. However, based on the known properties of Doxapram and the general behavior of N-oxide metabolites, some inferences can be drawn.
Mechanism of Action
Doxapram stimulates respiration by acting on peripheral chemoreceptors in the carotid bodies and, at higher doses, directly on the respiratory centers in the brainstem.[10][11] A key molecular mechanism involves the inhibition of potassium channels.[11][12]
It is plausible that Doxapram N-Oxide may retain some of the pharmacological activity of the parent compound, although likely with reduced potency. The N-oxide group increases polarity, which may hinder its ability to cross the blood-brain barrier as effectively as Doxapram, potentially leading to a more pronounced effect on peripheral chemoreceptors relative to central respiratory centers.
Proposed Signaling Pathway (based on Doxapram):
Caption: Hypothesized mechanism of action for Doxapram N-Oxide.
Pharmacokinetics
The introduction of the N-oxide functional group is expected to alter the pharmacokinetic profile of Doxapram. The increased polarity would likely lead to:
-
Reduced Volume of Distribution: Less penetration into tissues compared to Doxapram.
-
Increased Renal Excretion: The more water-soluble N-oxide metabolite is more readily eliminated by the kidneys.
-
Potential for In Vivo Reduction: N-oxides can be reduced back to the parent amine by enzymes such as cytochrome P450, which could contribute to the overall pharmacological effect of Doxapram.[3]
Toxicology
The toxicological profile of Doxapram N-Oxide has not been independently established. It is reasonable to assume that it would exhibit a similar, but likely attenuated, toxicity profile to Doxapram. The side effects of Doxapram are related to its CNS stimulant properties and can include hypertension, tachycardia, and seizures at high doses.[13]
Application in Drug Development and Research
Doxapram N-Oxide is a critical tool for:
-
Metabolite Identification Studies: Serving as a reference standard to confirm the presence of this metabolite in in vitro and in vivo metabolism studies of Doxapram.
-
Pharmacokinetic Analysis: Enabling the development of quantitative bioanalytical methods (e.g., LC-MS/MS) to determine the concentration of Doxapram and its N-oxide metabolite in biological samples.[14]
-
Impurity Profiling: Used as a qualified impurity standard in the quality control of Doxapram drug substance and drug product.
-
Toxicological Assessment: Investigating the potential contribution of the N-oxide metabolite to the overall toxicity of Doxapram.
Workflow for Metabolite Quantification:
Caption: Workflow for the quantification of Doxapram N-Oxide in biological samples.
Conclusion and Future Directions
Doxapram N-Oxide is a key metabolite of Doxapram and an essential reference standard for pharmaceutical analysis. While its independent pharmacological and toxicological profiles are not yet fully elucidated, its physicochemical properties can be inferred from the parent compound and general knowledge of N-oxides. Further research is warranted to:
-
Definitively characterize the physicochemical properties of Doxapram N-Oxide.
-
Elucidate its specific pharmacological activity and mechanism of action.
-
Determine its full pharmacokinetic and toxicological profiles.
-
Investigate the extent of its in vivo reduction back to Doxapram.
A deeper understanding of Doxapram N-Oxide will contribute to a more comprehensive safety and efficacy profile of Doxapram and aid in the development of improved respiratory stimulants.
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Compound: DOXAPRAM HYDROCHLORIDE (CHEMBL3989519) - ChEMBL - EMBL-EBI. [Link]
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